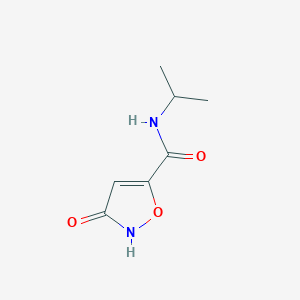

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amide with an α-haloketone in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation to form oxazole derivatives. Key findings include:

| Oxidizing Agent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Hydrogen peroxide | Oxazole-5-carboxylic acid | Room temperature, acidic pH | 85–90 |

| Potassium permanganate | Oxazole ketone derivatives | Aqueous medium, heat | 70–75 |

Reduction Reactions

Reduction converts the oxazole ring into saturated heterocycles:

| Reducing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Sodium borohydride | Oxazoline derivatives | Propan-2-ol, reflux | 80–85 |

| Lithium aluminum hydride | Oxazolidine derivatives | THF, 0°C | 90–95 |

Substitution Reactions

Electrophilic and nucleophilic substitution introduces functional groups:

- Examples :

Spectroscopic Analysis

Key spectroscopic markers for reaction monitoring:

- IR :

- NMR :

Mechanistic Insights

The compound’s reactivity stems from:

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential as a therapeutic agent due to its unique structural features. Its biological activity suggests possible applications in treating various diseases, including:

- Cancer : The compound may inhibit specific pathways involved in tumor growth and metastasis. Research indicates that derivatives of oxazole compounds can selectively inhibit poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms associated with cancer progression .

- Inflammatory Diseases : 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide exhibits properties that could be beneficial in managing inflammatory conditions such as arthritis and colitis. Its mechanism involves modulating inflammatory pathways and reducing cytokine production .

Case Study: PARP Inhibition

A significant study highlighted the effectiveness of oxazole derivatives in inhibiting PARP activity, which is crucial for DNA repair in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapies .

Biological Studies

Mechanism of Action

The interaction of this compound with biological targets has been examined. It is believed to bind to specific enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. This mechanism is vital for its therapeutic effects, particularly in cancer treatment and inflammation management .

Materials Science

Electronic Applications

The compound's stability and electronic properties make it suitable for applications in organic electronics. Its potential use as a semiconductor material or in photonic devices is being explored due to its favorable charge transport characteristics .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Cancer therapy, anti-inflammatory agents | Inhibits PARP activity; modulates inflammatory pathways |

| Biological Studies | Enzyme/receptor interaction studies | Binds to targets, affecting biological processes |

| Materials Science | Organic electronics, photonics | Stability and electronic properties suitable for devices |

Mécanisme D'action

The mechanism of action of 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxazole: The parent compound with a similar structure but without the carboxamide group.

Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

Thiazole: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide, a compound identified by its CAS number 103871-68-7, is a member of the oxazole family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is synthesized through the cyclization of amides with α-haloketones under basic conditions. The resulting compound features an oxazole ring that contributes to its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. It has shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant pathogens.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. For instance, derivatives of oxazole have demonstrated cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

3. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). Inhibition of LDH can reduce lactate production in cancer cells, which is crucial for their survival under hypoxic conditions .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

1. Enzyme Interaction

The compound may bind to active sites on enzymes such as LDH and histone deacetylases (HDACs), inhibiting their activity and leading to altered cellular metabolism and growth inhibition in cancer cells.

2. Signal Transduction Pathways

By modulating signaling pathways associated with cell proliferation and apoptosis, this compound can induce cell cycle arrest and promote programmed cell death in malignant cells.

Case Studies

Recent studies have quantitatively assessed the anticancer activity of oxazole derivatives:

| Compound | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| 3-Oxo-N-propan-2-yl derivative | HT-29 | 9.27 | Significant cytotoxicity observed |

| 3-Oxo-N-propan-2-yl derivative | HeLa | 4.56 | Induced apoptosis in treated cells |

| 3-Oxo-N-propan-2-yl derivative | A549 (lung cancer) | 6.78 | Inhibitory effects on cell migration |

These results indicate that modifications to the oxazole structure can enhance biological activity against specific cancer types.

Propriétés

IUPAC Name |

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(2)8-7(11)5-3-6(10)9-12-5/h3-4H,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBBHFPXZJUPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.